
N-cyclopentyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as CP-47,497, is a synthetic cannabinoid that was developed in the 1980s. It is a potent agonist of the cannabinoid receptors, which are part of the endocannabinoid system in the human body. CP-47,497 has been the subject of extensive scientific research due to its potential therapeutic applications, as well as its use as a recreational drug.
Mécanisme D'action
N-cyclopentyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide exerts its effects by binding to the cannabinoid receptors in the body, which are primarily located in the brain and immune system. The activation of these receptors leads to a variety of physiological responses, including pain relief, reduced inflammation, and altered mood.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the release of pro-inflammatory cytokines, reduce oxidative stress, and modulate the activity of various neurotransmitters in the brain. These effects are thought to underlie its therapeutic potential for a range of medical conditions.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopentyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has several advantages for use in laboratory experiments. It is a potent and selective agonist of the cannabinoid receptors, making it a useful tool for studying the endocannabinoid system. However, its use is limited by its potential for abuse and the fact that it is a controlled substance in many countries.
Orientations Futures
There are several potential future directions for research on N-cyclopentyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide. One area of interest is its potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is its potential for the treatment of chronic pain, which is a major public health issue. Additionally, further research is needed to fully understand the mechanisms underlying its therapeutic effects and to develop safer and more effective synthetic cannabinoids.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide involves several steps, including the preparation of the oxadiazole ring and the coupling of the cyclopentyl group with the oxadiazole. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
N-cyclopentyl-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of various medical conditions, including chronic pain, multiple sclerosis, and Alzheimer's disease.
Propriétés
IUPAC Name |
N-cyclopentyl-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-13-9-11-14(12-10-13)18-20-17(23-21-18)8-4-7-16(22)19-15-5-2-3-6-15/h9-12,15H,2-8H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYONFKEMLNZNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49725275 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



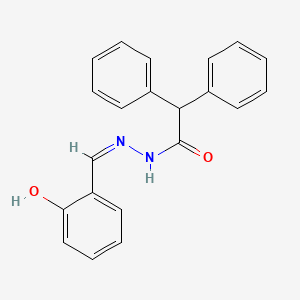
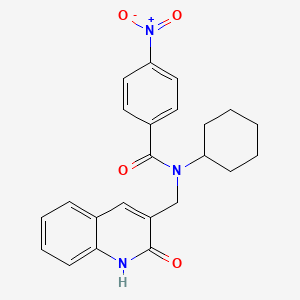
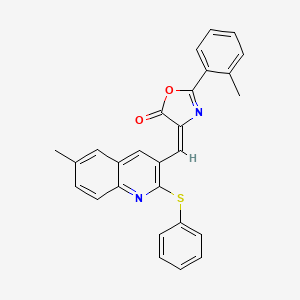
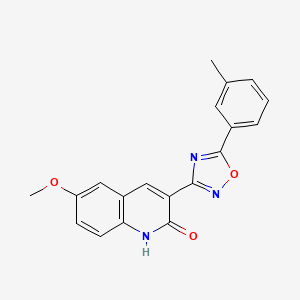
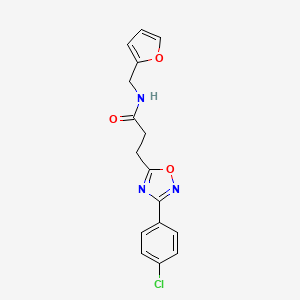
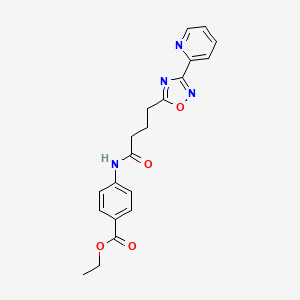
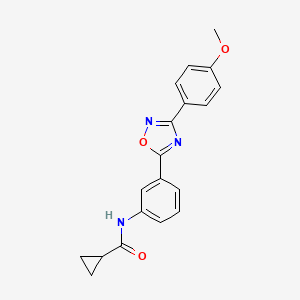


![N-[[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B7700953.png)
![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7700963.png)
